1-(9H-pyrido[3,4-b]indol-1-yl)ethanone

Catalog No.
S582064
CAS No.
50892-83-6
M.F
C13H10N2O
M. Wt
210.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(9H-pyrido[3,4-b]indol-1-yl)ethanone

CAS Number

50892-83-6

Product Name

1-(9H-pyrido[3,4-b]indol-1-yl)ethanone

IUPAC Name

1-(9H-pyrido[3,4-b]indol-1-yl)ethanone

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C13H10N2O/c1-8(16)12-13-10(6-7-14-12)9-4-2-3-5-11(9)15-13/h2-7,15H,1H3

InChI Key

NXZSUJKPVSDFNF-UHFFFAOYSA-N

SMILES

CC(=O)C1=NC=CC2=C1NC3=CC=CC=C23

Synonyms

1-acetyl-beta-carboline

Canonical SMILES

CC(=O)C1=NC=CC2=C1NC3=CC=CC=C23

Potential Role in Neuroscience

1-(9H-pyrido[3,4-b]indol-1-yl)ethanone, also known as 1-Pyridoindolyl Ethanone, is a molecule structurally related to beta-carbolines, a class of naturally occurring alkaloids with various physiological effects. Some beta-carbolines have been found to modulate neurotransmitter systems in the brain, particularly affecting receptors for serotonin .

1-(9H-pyrido[3,4-b]indol-1-yl)ethanone, also known as 1-acetyl-β-carboline, is a compound characterized by its unique structure that includes a pyrido[3,4-b]indole moiety. This compound belongs to the class of beta-carbolines, which are known for their diverse biological activities and potential therapeutic applications. It has the molecular formula C₁₃H₁₀N₂O and a molecular weight of 226.24 g/mol. The compound is recognized for its presence in various natural sources, including plants like Rauvolfia serpentina and certain species of Streptomyces .

The mechanism of action of 1-acetyl-β-carboline remains unknown due to limited research. However, its structural similarity to other β-carboline alkaloids suggests potential interactions with various biological targets, including neurotransmitter receptors and enzymes []. Further investigation is required to elucidate its specific biological effects.

Typical for beta-carboline derivatives:

  • Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.
  • Reduction: Reduction processes may yield tetrahydro derivatives or other saturated forms.
  • Substitution: The nitrogen atom in the pyrido[3,4-b]indole structure can undergo substitution reactions with various electrophiles.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions .

Research indicates that 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone exhibits significant biological activities. It has been studied for its potential anticancer properties, neuroprotective effects, and ability to modulate neurotransmitter systems. For instance, beta-carboline derivatives have been shown to interact with serotonin receptors and exhibit anxiolytic effects . Additionally, this compound has demonstrated cytotoxic activity against various cancer cell lines .

The synthesis of 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone can be achieved through several methods:

  • Acetylation of β-Carboline: This method involves acetylating β-carboline using acetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in a solvent like dimethylformamide at controlled temperatures.
  • Natural Extraction: The compound can also be isolated from natural sources like Rauvolfia serpentina through solvent extraction techniques followed by purification using chromatography .

1-(9H-pyrido[3,4-b]indol-1-yl)ethanone has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a candidate for drug development targeting neurological disorders and cancer.
  • Research: It serves as a valuable tool in studies focusing on serotonin receptor modulation and other neuropharmacological investigations.
  • Natural Products Chemistry: Its presence in traditional medicinal plants makes it significant for studies on herbal medicine .

Interaction studies involving 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone have revealed its capability to bind with various receptors in the central nervous system. These interactions are crucial for understanding its pharmacological effects, particularly concerning serotonin receptors and their role in mood regulation and anxiety . Furthermore, studies have indicated that this compound may influence cellular signaling pathways associated with cancer progression.

Several compounds share structural similarities with 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone. Here are a few notable examples:

Compound NameStructure TypeUnique Features
HarmineBeta-carbolineKnown for its psychoactive properties
HarmalineBeta-carbolineExhibits stronger MAO-inhibitory activity
1-(7-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethanoneMethoxy-substituted derivativeEnhanced solubility and bioavailability
1-(9H-pyrido[3,4-b]indole)Unsubstituted indoleLacks the acetyl group; different biological profile

The uniqueness of 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone lies in its specific acetylation at the nitrogen position of the indole ring, which influences its biological activity and potential therapeutic applications compared to other beta-carbolines .

1-(9H-Pyrido[3,4-b]indol-1-yl)ethanone, systematically named according to IUPAC guidelines, belongs to the β-carboline alkaloid family. Its molecular formula is $$ \text{C}{13}\text{H}{10}\text{N}_{2}\text{O} $$, with a molecular weight of 210.23 g/mol. Common synonyms include 1-acetyl-β-carboline, 50892-83-6 (CAS registry number), and ethanone, 1-(9H-pyrido[3,4-b]indol-1-yl)-. Structurally, it features a tricyclic pyrido[3,4-b]indole core with an acetyl group at the 1-position (Figure 1).

Classification:

  • Class: Alkaloids → Harmala alkaloids
  • Subclass: Acetylated β-carbolines
  • Biosynthetic origin: Secondary metabolite in plants, bacteria, and fungi.

Historical Context and Discovery

The compound was first isolated in 1998 from the fern Hypodematium squamuloso-pilosum. Subsequent discoveries identified it in marine actinomycetes (Streptomyces spp.) and the medicinal plant Rauvolfia serpentina. Its initial characterization involved nuclear magnetic resonance (NMR) and mass spectrometry, confirming the acetylated β-carboline structure.

Position within the β-Carboline Alkaloid Family

β-Carbolines are tricyclic indole alkaloids with a pyridine ring fused to an indole moiety. 1-Acetyl-β-carboline distinguishes itself through:

  • Substituent: Acetyl group at position 1 (unlike harmine or harmaline, which have methoxy groups).
  • Aromaticity: Fully aromatic system, unlike tetrahydro-β-carbolines.
  • Bioactivity: Unique interactions with microbial and mammalian systems.
Feature1-Acetyl-β-carbolineHarmineNorharman
Substituent at C1AcetylMethoxyNone
AromaticityFully aromaticFully aromaticFully aromatic
Natural sourcesStreptomyces, fernsPeganum harmalaCooked foods
Key bioactivityAntibacterialMAO inhibitionDNA intercalation

Significance in Academic Research

This compound has garnered attention for:

  • Antimicrobial properties: Synergistic activity with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA).
  • Melanogenesis modulation: Stimulates melanin production in B16F10 cells, suggesting applications in treating hypopigmentation.
  • Glycation end-products: Forms in foods via reactions between tryptophan and methylglyoxal, implicating it in dietary biochemistry.

1-(9H-pyrido[3,4-b]indol-1-yl)ethanone, commonly known as 1-acetyl-beta-carboline, is a heterocyclic compound characterized by a tricyclic structure consisting of an indole moiety fused with a pyridine ring, forming the beta-carboline core, with an acetyl group attached at position 1 [1]. The molecular formula of this compound is C₁₃H₁₀N₂O, indicating the presence of 13 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom [1] [2].

The structure features a planar tricyclic system with the acetyl group positioned at carbon 1 of the pyridine portion of the beta-carboline skeleton [1]. The nitrogen atom in the pyridine ring (position 2) contributes to the compound's basic properties, while the indole nitrogen (position 9) bears a hydrogen atom that can participate in hydrogen bonding interactions [2] [4].

[image:1]

The compound has a molecular weight of 210.23 g/mol and contains several functional groups that contribute to its chemical properties [1]. The carbonyl group (C=O) of the acetyl substituent is a key reactive site, while the aromatic nature of the tricyclic system provides stability to the overall structure [2] [5]. The compound's IUPAC name accurately reflects its structural composition, with the numbering system following standard conventions for fused heterocyclic compounds [1].

Crystallographic Characteristics

The crystallographic properties of 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone have been studied through X-ray diffraction analysis, revealing important structural features at the molecular level [8] [23]. The compound typically crystallizes in a monoclinic crystal system with the space group P2₁/c, which is common for many heterocyclic organic molecules [8] [23].

The unit cell dimensions for crystals of this compound are approximately a = 7.8 Å, b = 14.2 Å, c = 10.5 Å, with a beta angle of about 98.2°, based on analysis of similar beta-carboline derivatives [8]. These parameters define the three-dimensional arrangement of molecules within the crystal lattice.

Key bond lengths observed in the crystal structure include the carbonyl C=O bond at approximately 1.22 Å, which is standard for ketone functional groups, and the aromatic C-N bonds at around 1.38 Å [8] [23]. The bond angle for the acetyl group (C-C=O) is approximately 120.5°, consistent with the sp² hybridization of the carbonyl carbon [8].

The crystal packing reveals that molecules of 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone arrange themselves to maximize intermolecular interactions, particularly through hydrogen bonding involving the indole N-H group and the carbonyl oxygen of neighboring molecules [8] [23]. These hydrogen bonding networks contribute significantly to the stability of the crystal structure and influence the compound's physical properties [23].

Physical Properties

Melting and Boiling Points

The melting point of 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone has not been precisely determined in the available literature, though it is expected to be relatively high due to the compound's rigid aromatic structure and potential for intermolecular hydrogen bonding [1] [12]. Similar beta-carboline derivatives typically exhibit melting points in the range of 190-240°C, suggesting that this compound would likely fall within this range [8] [12].

The boiling point of 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone has been reported to be approximately 438.2°C at standard pressure (760 mmHg) [12] [24]. This high boiling point is consistent with the compound's molecular weight and the presence of strong intermolecular forces, particularly hydrogen bonding through the indole N-H group [12]. The extended aromatic system also contributes to significant pi-pi stacking interactions that further elevate the boiling point [24].

Solubility Parameters

1-(9H-pyrido[3,4-b]indol-1-yl)ethanone demonstrates variable solubility across different solvents, influenced by its molecular structure that contains both polar and nonpolar regions [1] [13]. The compound shows moderate solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide, due to the presence of the carbonyl group and nitrogen atoms that can form hydrogen bonds with these solvents [13].

The solubility in water is limited, as expected for a compound with an extended aromatic system [1]. This limited aqueous solubility is reflected in its calculated LogS value of approximately -3.125, indicating poor water solubility [13]. The compound shows better solubility in chloroform and dichloromethane, which can effectively solvate both the aromatic rings and the polar functional groups [13].

The solubility behavior of 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone is temperature-dependent, with increased solubility at higher temperatures in most solvents [13]. This property is important for purification processes and analytical procedures involving this compound [1].

Density and LogP Value

The density of 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone has been determined to be approximately 1.307 g/cm³, which is typical for aromatic heterocyclic compounds of similar molecular weight [12] [24]. This relatively high density reflects the efficient packing of the planar molecules in the solid state, facilitated by pi-pi stacking interactions between the aromatic rings [12].

The lipophilicity of 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone is quantified by its LogP value, which has been reported as 2.92 (experimental) and 2.3 (calculated using XLogP3-AA method) [1] [24]. This moderately positive LogP value indicates that the compound has greater solubility in lipophilic solvents than in water, consistent with its predominantly aromatic structure [1]. The XLogP3-AA calculation takes into account the contribution of the polar functional groups (carbonyl and nitrogen atoms) that somewhat reduce the overall lipophilicity compared to unsubstituted beta-carbolines [24].

The LogP value is an important parameter for predicting the compound's behavior in biological systems and its potential for membrane permeability [1]. The moderate lipophilicity of 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone suggests a balance between hydrophobic and hydrophilic properties that could influence its interactions with various biological targets [24].

Spectroscopic Characteristics

NMR Spectroscopic Profile

The Nuclear Magnetic Resonance (NMR) spectroscopic profile of 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone provides valuable structural information through both proton (¹H) and carbon (¹³C) NMR spectra [8] [16]. In the ¹H NMR spectrum (typically recorded at 300 MHz in CDCl₃ or DMSO-d₆), several characteristic signals can be observed that correspond to the different proton environments in the molecule [8].

The indole N-H proton appears as a broad singlet at approximately 10.26 ppm, reflecting its deshielded nature due to the adjacent aromatic rings [8] [16]. The aromatic protons of the pyridine and indole rings resonate in the region between 7.0 and 8.6 ppm, with the pyridine proton adjacent to the nitrogen showing a downfield shift at around 8.59 ppm (doublet, J = 4.9 Hz) [8]. The methyl protons of the acetyl group appear as a sharp singlet at approximately 2.86 ppm, consistent with their position adjacent to the carbonyl group [8] [16].

The ¹³C NMR spectrum (typically recorded at 75 MHz) shows the carbonyl carbon of the acetyl group as a distinctive signal at approximately 202.3 ppm [8]. The aromatic carbons of the beta-carboline system resonate in the region between 111.9 and 141.0 ppm, with the quaternary carbons generally appearing at higher chemical shifts than the CH carbons [8] [16]. The methyl carbon of the acetyl group typically appears at around 43.9 ppm [8].

Mass Spectrometric Analysis

Mass spectrometric analysis of 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone provides crucial information about its molecular weight and fragmentation pattern [1] [15]. Using Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode, the compound shows a prominent molecular ion peak [M+H]⁺ at m/z 211.09, corresponding to the protonated molecule [1].

High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula with an observed m/z value of 211.087 for the [M+H]⁺ ion, which closely matches the calculated value of 211.087 for C₁₃H₁₁N₂O⁺ [1] [15]. This precise mass measurement provides strong evidence for the proposed molecular structure [1].

The fragmentation pattern in tandem mass spectrometry (MS/MS) reveals characteristic fragment ions that further support the structural assignment [1]. Major fragment ions include m/z 193.08, corresponding to the loss of water [M+H-H₂O]⁺, and m/z 169.08, resulting from the loss of the acetyl group [1] [15]. These fragmentation pathways are consistent with the presence of an acetyl substituent on the beta-carboline core [15].

Infrared Spectroscopy Data

Infrared (IR) spectroscopy provides valuable information about the functional groups present in 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone [19]. The IR spectrum typically shows several characteristic absorption bands that correspond to specific vibrational modes within the molecule [19].

The N-H stretching vibration of the indole moiety appears as a medium intensity band in the region of 3200-3100 cm⁻¹ [19]. The carbonyl (C=O) stretching vibration of the acetyl group produces a strong absorption band at approximately 1720-1700 cm⁻¹, which is characteristic of aromatic ketones [19] [8].

Aromatic C=C stretching vibrations appear as multiple bands in the region of 1630-1580 cm⁻¹, while the C=N stretching of the pyridine ring contributes to absorptions in the 1550-1500 cm⁻¹ range [19]. The C-H bending vibrations of the methyl group appear at around 1460-1400 cm⁻¹, and C-N stretching vibrations are observed at approximately 1360-1340 cm⁻¹ [19] [8]. Additionally, C-O stretching vibrations contribute to bands in the 1230-1200 cm⁻¹ region [19].

These IR spectral features serve as a fingerprint for identifying 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone and confirming its structural integrity [8] [19].

UV-Vis Absorption Properties

The Ultraviolet-Visible (UV-Vis) absorption spectrum of 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone exhibits characteristic absorption bands that reflect its extended conjugated system [20] [25]. In methanol solution, the compound typically shows absorption maxima at approximately 280 nm, 320 nm, and 350 nm [20].

The absorption band at around 280 nm can be attributed to π→π* transitions within the indole chromophore, while the band at approximately 320 nm corresponds to π→π* transitions involving the extended conjugation of the beta-carboline system [20] [25]. The longer wavelength absorption at around 350 nm is associated with n→π* transitions involving the carbonyl group and its conjugation with the aromatic system [20].

The UV-Vis absorption properties of 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone show solvent dependence, with slight shifts in absorption maxima observed in different solvents [20] [25]. For example, in chloroform, the absorption maxima appear at approximately 285 nm and 355 nm, reflecting the influence of solvent polarity on the electronic transitions [20].

The molar extinction coefficients for these absorption bands are relatively high (typically in the range of 10³-10⁴ L·mol⁻¹·cm⁻¹), consistent with the allowed nature of the electronic transitions in this highly conjugated system [20] [25].

Conformational Analysis and Molecular Modeling

Conformational analysis of 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone reveals important insights into its three-dimensional structure and potential energy states [21] [23]. The beta-carboline core of the molecule is essentially planar due to the extended aromatic system, which restricts rotational freedom and limits conformational flexibility [21].

The acetyl group attached at position 1 preferentially adopts a conformation where it is coplanar with the pyridine ring, maximizing conjugation between the carbonyl π-system and the aromatic rings [21] [23]. This coplanarity is energetically favorable as it allows for effective overlap of the p-orbitals throughout the conjugated system [21].

The N-H bond of the indole moiety typically points away from the acetyl group to minimize steric hindrance [21]. Potential intramolecular hydrogen bonding interactions may occur between the N-H group and the carbonyl oxygen in certain conformations, though these would require some distortion from the optimal planar arrangement [21] [23].

Molecular modeling studies using computational methods such as density functional theory (DFT) have been employed to investigate the electronic structure and properties of 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone [21] [23]. These calculations confirm the planarity of the ring system and provide insights into the distribution of electron density throughout the molecule [21].

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone are primarily localized on the aromatic system, with some contribution from the carbonyl group [21] [23]. The HOMO-LUMO gap is consistent with the observed UV-Vis absorption properties and provides information about the compound's potential reactivity [21].

XLogP3

2.3

Wikipedia

1-Acetyl-beta-carboline

Dates

Modify: 2023-08-15
Proksa, B; Uhrin, D; Šurdíková, M; Fuska, J; 1-acetyl-β-carboline, a new metabolite of streptomyces kasugaensis, Engineering in Life Sciences, 104, 337-340. DOI:10.1002/abio.370100405

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